8,8-Difluoro-3-hydroxybicyclo[4.2.0]octa-1(6),2,4-trien-7-one
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Overview
Description
8,8-Difluoro-3-hydroxybicyclo[4.2.0]octa-1(6),2,4-trien-7-one is a chemical compound with the molecular formula C8H4F2O2.
Preparation Methods
The synthesis of 8,8-Difluoro-3-hydroxybicyclo[4.2.0]octa-1(6),2,4-trien-7-one can be achieved through a series of chemical reactions involving terminal aryl alkynes. One notable method involves the use of a rhodium (I) complex as a catalyst. This synthesis proceeds by a reaction sequence involving head-to-tail homocoupling of the terminal alkyne and zipper annulation of the resulting gem-enyne . The rhodium catalyst employed is notable for the incorporation of a flexible NHC-based pincer ligand, which interconverts between mer- and fac-coordination modes to fulfill the orthogonal mechanistic demands of the two transformations .
Chemical Reactions Analysis
8,8-Difluoro-3-hydroxybicyclo[4.2.0]octa-1(6),2,4-trien-7-one undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be carried out using common reducing agents.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common reagents and conditions used in these reactions include rhodium complexes, NHC-based pincer ligands, and specific temperature and pressure conditions . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
8,8-Difluoro-3-hydroxybicyclo[4.2.0]octa-1(6),2,4-trien-7-one has several scientific research applications, including:
Chemistry: It is used as a precursor in the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a subject of interest in biological studies.
Industry: Used in the production of polymers and other industrial materials.
Mechanism of Action
The mechanism by which 8,8-Difluoro-3-hydroxybicyclo[4.2.0]octa-1(6),2,4-trien-7-one exerts its effects involves its interaction with specific molecular targets and pathways. The flexible NHC-based pincer ligand in the rhodium catalyst interconverts between coordination modes to fulfill the mechanistic demands of the transformations . This unique mechanism allows for efficient synthesis and transformation of the compound.
Comparison with Similar Compounds
8,8-Difluoro-3-hydroxybicyclo[4.2.0]octa-1(6),2,4-trien-7-one can be compared with other similar compounds in the bicyclo[4.2.0]octa-1,3,5-triene family. Similar compounds include:
Bicyclo[4.2.0]octa-1,3,5-trien-7-one: Lacks the difluoro and hydroxy groups.
8,8-Difluoro-5-hydroxybicyclo[4.2.0]octa-1,3,5-trien-7-one: Similar structure but with a different position of the hydroxy group.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and physical properties.
Properties
Molecular Formula |
C8H4F2O2 |
---|---|
Molecular Weight |
170.11 g/mol |
IUPAC Name |
8,8-difluoro-3-hydroxybicyclo[4.2.0]octa-1(6),2,4-trien-7-one |
InChI |
InChI=1S/C8H4F2O2/c9-8(10)6-3-4(11)1-2-5(6)7(8)12/h1-3,11H |
InChI Key |
QBFXKDJKWJAHRK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1O)C(C2=O)(F)F |
Origin of Product |
United States |
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